N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound that combines a pyrazole ring with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or thiophene rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyrazole ring.
Scientific Research Applications
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
- N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)furan-2-carboxamide
- N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzene-2-carboxamide
Uniqueness
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C12H15N3OS |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H15N3OS/c1-4-15-9(3)11(8(2)14-15)13-12(16)10-6-5-7-17-10/h5-7H,4H2,1-3H3,(H,13,16) |
InChI Key |
XKDZBWOOPGKTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=CC=CS2)C |
Origin of Product |
United States |
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